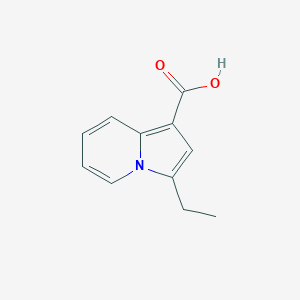

3-Ethylindolizine-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethylindolizine-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-8-7-9(11(13)14)10-5-3-4-6-12(8)10/h3-7H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZMDEDJWGGNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C2N1C=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564040 | |

| Record name | 3-Ethylindolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120221-65-0 | |

| Record name | 3-Ethylindolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Architecture and Conformational Dynamics of 3-Ethylindolizine-1-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

3-Ethylindolizine-1-carboxylic acid (CAS: 120221-65-0)[1] is a highly specialized, fused bicyclic heteroaromatic compound. Indolizines are structural isomers of indoles, distinguished by a bridgehead nitrogen atom that seamlessly integrates into a fully conjugated 10-

This whitepaper dissects the structural nuances, conformational thermodynamics, and analytical workflows required to characterize 3-Ethylindolizine-1-carboxylic acid (3-EICA). By understanding its spatial geometry, drug development professionals can better exploit this scaffold for targeted receptor binding.

Structural and Electronic Fundamentals

The unique reactivity and binding affinity of 3-EICA stem from the interplay between its rigid aromatic core and its flexible substituents.

-

The Indolizine Core: Comprising fused pyrrole and pyridine rings, the core is strictly planar. The bridgehead nitrogen donates its lone pair into the aromatic system, creating an electron-rich pyrrole moiety and an electron-deficient pyridine moiety. This push-pull electronic distribution makes the scaffold highly susceptible to electrophilic substitution, particularly at the C1 and C3 positions[4].

-

C1-Carboxylic Acid Moiety: The -COOH group acts as a primary electrostatic anchor. It typically adopts a coplanar conformation to maximize

-conjugation with the indolizine ring. However, in polar solvents or within enzymatic binding pockets, it can twist out of plane to facilitate intermolecular hydrogen bonding or solid-state dimerization[5]. -

C3-Ethyl Substituent: The ethyl chain provides essential lipophilic bulk. The rotation around the C3–C

bond dictates the molecule's hydrophobic footprint. The ethyl group generally avoids a fully eclipsed conformation with the indolizine plane to prevent severe steric clashes with the C2 proton and the electron cloud of the bridgehead nitrogen.

Conformational Energetics and Thermodynamics

To quantify the conformational flexibility of 3-EICA, computational profiling is utilized to map the rotational barriers of the C1 and C3 substituents. The table below summarizes the representative energetic states derived from Density Functional Theory (DFT) calculations.

Table 1: Representative DFT-Calculated Conformational States of 3-EICA

| Conformer State | C3-Ethyl Dihedral (C2-C3-C | C1-COOH Dihedral (C2-C1-C=O) | Relative Energy ( | Dipole Moment ( | Structural Implication |

| Global Minimum (I) | 90° (Orthogonal) | 0° (Coplanar) | 0.00 | 4.12 | Maximized core conjugation; minimized ethyl steric clash. |

| Local Minimum (II) | 60° (Gauche) | 0° (Coplanar) | +1.45 | 4.05 | Slight steric strain between the terminal methyl and C2 proton. |

| Transition State (III) | 0° (Eclipsed) | 0° (Coplanar) | +4.80 | 3.90 | High steric repulsion; represents the rotational energy barrier. |

| Twisted Acid (IV) | 90° (Orthogonal) | 45° (Twisted) | +2.10 | 2.85 | Disrupted conjugation; occurs during solvent-induced H-bonding. |

Experimental Workflows for Structural Elucidation

To ensure scientific integrity and self-validating results, the theoretical models of 3-EICA must be strictly validated through empirical methodologies. Below are the definitive protocols for computational and physical structural elucidation.

Protocol A: Computational Conformational Profiling (DFT Workflow)

Causality: Molecular Mechanics (MM) alone cannot accurately model the delocalized 10-

-

Initial 3D Generation: Convert the 2D structure of 3-EICA into a 3D model. Perform a preliminary geometry clean-up using the MMFF94 force field to resolve gross steric overlaps.

-

Systematic Conformational Search: Execute a Monte Carlo multiple-minimum (MCMM) search, rotating the C3-ethyl and C1-carboxylic acid bonds in 15° increments to generate a pool of candidate conformers.

-

DFT Optimization: Submit all conformers within a 5 kcal/mol window to DFT optimization using the B3LYP functional and 6-311G(d,p) basis set. Apply the Polarizable Continuum Model (PCM) to simulate an aqueous environment.

-

Frequency Validation: Conduct vibrational frequency calculations on all optimized geometries. Critical Check: Ensure the absence of imaginary frequencies. A true local minimum must have zero imaginary frequencies; the presence of one indicates a transition state.

Computational workflow for 3-EICA conformational analysis and validation.

Protocol B: X-Ray Crystallography (Solid-State Validation)

Causality: While DFT provides gas-phase or implicit-solvent geometries, X-ray crystallography reveals the actual intermolecular hydrogen-bonding networks (e.g., carboxylic acid dimers) that dictate the compound's physical properties.

-

Crystal Growth: Dissolve highly purified 3-EICA (>99% via HPLC) in a binary solvent system (e.g., Ethanol/Water, 80:20 v/v). Allow slow solvent evaporation at 4°C over 7–14 days to promote the nucleation of diffraction-quality single crystals.

-

Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo-K

radiation source ( -

Phase Resolution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on

. -

Hydrogen Atom Assignment: Locate the carboxylic acid proton in the difference Fourier map to confirm whether 3-EICA exists as a hydrogen-bonded dimer or interacts with co-crystallized solvent molecules.

Pharmacological Implications and Target Engagement

The specific structural geometry of 3-EICA makes it a highly viable scaffold for enzyme inhibition. Indolizine derivatives featuring carboxylic acid and alkyl substitutions are well-documented as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory cascades[6].

-

The Anchor: The C1-carboxylic acid acts as a potent hydrogen-bond acceptor/donor, mimicking the carboxylate of arachidonic acid. This allows it to anchor tightly to polar residues (such as Arg120 in the COX-2 active site).

-

The Wedge: The C3-ethyl group, adopting its orthogonal global minimum conformation, acts as a lipophilic wedge. It perfectly occupies the hydrophobic auxiliary pockets of target enzymes, increasing the residence time of the drug-target complex.

Pharmacophore mapping and target enzyme engagement of the 3-EICA scaffold.

References

-

"INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES", Global Research Online. Available at:[Link]

-

"INDOLIZINE: A COMPREHENSIVE REVIEW OF THEIR CHEMISTRY, SYNTHESIS AND APPLICATION", World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

"UCLA Electronic Theses and Dissertations", eScholarship. Available at:[Link]

-

"Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations", PMC - National Institutes of Health. Available at:[Link]

-

"Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity", ResearchGate. Available at:[Link]

Sources

- 1. 120221-65-0|3-Ethylindolizine-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. wjpps.com [wjpps.com]

- 4. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

A Comprehensive Theoretical and Computational Scrutiny of 3-Ethylindolizine-1-carboxylic Acid: A Guide for Researchers and Drug Development Professionals

Abstract

Indolizine and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds, demonstrating a wide array of pharmacological activities and unique photophysical properties.[1][2] This technical guide provides an in-depth theoretical framework for the computational analysis of a specific derivative, 3-Ethylindolizine-1-carboxylic acid, utilizing Density Functional Theory (DFT) calculations. As a molecule of interest in medicinal chemistry, a thorough understanding of its electronic structure, reactivity, and spectroscopic properties is paramount for its potential application in drug design and materials science.[3][4] This document serves as a comprehensive resource for researchers, outlining the theoretical underpinnings, computational methodologies, and expected outcomes of a rigorous in-silico investigation. The protocols and analyses presented herein are designed to be self-validating, providing a robust workflow for the theoretical exploration of this and similar molecular systems.

Introduction: The Significance of the Indolizine Scaffold and the Promise of 3-Ethylindolizine-1-carboxylic Acid

The indolizine nucleus, a bicyclic aromatic system containing a bridgehead nitrogen atom, is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with significant biological activities.[1][5] These activities span a wide range, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] The unique electronic distribution within the fused π-system of indolizine imparts it with distinct chemical reactivity and photophysical characteristics.[6]

3-Ethylindolizine-1-carboxylic acid, the subject of this guide, incorporates two key functional groups: an ethyl group at the C3 position and a carboxylic acid at the C1 position. The ethyl group can influence the molecule's lipophilicity and steric profile, while the carboxylic acid moiety can participate in hydrogen bonding and act as a key interaction point with biological targets.[7] Theoretical studies, particularly those employing DFT, are indispensable for elucidating the intricate relationship between the structure of this molecule and its potential functions.[8][9] By providing a detailed atomistic and electronic perspective, computational chemistry enables the prediction of molecular properties, reactivity, and spectroscopic signatures, thereby guiding synthetic efforts and biological evaluation.[10]

This guide will delineate a comprehensive computational workflow for the characterization of 3-Ethylindolizine-1-carboxylic acid. We will delve into the rationale behind the choice of computational methods and provide a step-by-step approach to various analyses, including geometric optimization, vibrational analysis, frontier molecular orbital (FMO) theory, molecular electrostatic potential (MEP) mapping, and simulated spectroscopic data.

Computational Methodology: A Framework for Rigorous In-Silico Analysis

The foundation of a reliable theoretical study lies in the judicious selection of computational methods. Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules, offering an optimal balance between accuracy and computational cost.[8]

Selection of DFT Functional and Basis Set

The choice of the functional and basis set is critical for obtaining accurate results.[8]

-

Functional: For molecules like indolizine derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for geometry optimizations and electronic structure calculations.[8] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic properties of conjugated systems.

-

Basis Set: The 6-311++G(d,p) basis set is recommended for this type of study. This is a triple-zeta basis set that provides a flexible description of the valence electrons. The diffuse functions ("++") are important for accurately describing the behavior of lone pairs and anions, which is relevant for the carboxylic acid group. The polarization functions ("(d,p)") allow for the description of non-spherical electron distributions, which is essential for capturing the nature of chemical bonds.

Computational Workflow

The following workflow outlines a logical progression for the theoretical investigation of 3-Ethylindolizine-1-carboxylic acid.

Caption: A typical workflow for the DFT-based theoretical study of a molecule.

Results and Discussion: A Multi-faceted Theoretical Characterization

This section details the expected outcomes from the computational workflow, providing insights into the structural, electronic, and spectroscopic properties of 3-Ethylindolizine-1-carboxylic acid.

Molecular Geometry Optimization

The first step in the computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, which locates the minimum energy conformation on the potential energy surface. The optimized structure will reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Key Geometric Parameters for 3-Ethylindolizine-1-carboxylic Acid

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Lengths | C1-C(OOH) | ~1.48 |

| C=O | ~1.22 | |

| O-H | ~0.97 | |

| C3-C(ethyl) | ~1.51 | |

| N-C8a | ~1.39 | |

| N-C5 | ~1.38 | |

| Bond Angles | C2-C1-C(OOH) | ~125 |

| C1-C(O)-OH | ~123 | |

| C2-C3-C(ethyl) | ~128 | |

| Dihedral Angle | C2-C1-C(O)-OH | ~0 or ~180 (planar) |

Note: These are expected values based on typical bond lengths and angles for similar functional groups and the planarity of the indolizine ring.

Vibrational Analysis

Following a successful geometry optimization, a frequency calculation is performed. This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to simulate the IR spectrum of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the intensity of the corresponding peak in the IR spectrum is related to the change in the dipole moment during that vibration.

Table 2: Predicted Prominent Vibrational Frequencies for 3-Ethylindolizine-1-carboxylic Acid

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H stretch | Carboxylic Acid | ~3400-3600 |

| C-H stretch (aromatic) | Indolizine Ring | ~3000-3100 |

| C-H stretch (aliphatic) | Ethyl Group | ~2850-2960 |

| C=O stretch | Carboxylic Acid | ~1700-1750 |

| C=C stretch | Indolizine Ring | ~1500-1600 |

| C-O stretch | Carboxylic Acid | ~1200-1300 |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For 3-Ethylindolizine-1-carboxylic acid, the HOMO is expected to be localized primarily on the electron-rich indolizine ring, while the LUMO will likely have significant contributions from the carboxylic acid group, particularly the C=O bond.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack.

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the oxygen atoms of the carboxylic acid group.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid will be a prominent blue region.

-

Green Regions (Neutral Potential): Indicate areas of relatively neutral electrostatic potential.

The MEP map for 3-Ethylindolizine-1-carboxylic acid will highlight the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen and the indolizine ring.

Predicted Spectroscopic Properties

DFT calculations can provide valuable predictions of spectroscopic data, which can aid in the interpretation of experimental results.[1]

-

¹H and ¹³C NMR Spectroscopy: The magnetic shielding tensors can be calculated to predict the chemical shifts of the hydrogen and carbon atoms. These theoretical values, when properly scaled, can be compared with experimental NMR spectra to aid in structural elucidation.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and simulate the UV-Vis absorption spectrum. This can provide insights into the photophysical properties of the molecule.[2]

Drug-Likeness and ADMET Prediction

For molecules with therapeutic potential, in-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in the early stages of drug discovery. Various computational models can be used to predict properties such as:

-

Lipinski's Rule of Five: A set of rules to evaluate the drug-likeness of a compound.

-

Aqueous Solubility: An important factor for drug absorption.

-

Blood-Brain Barrier Permeability: Crucial for drugs targeting the central nervous system.

-

Cytochrome P450 Inhibition: To assess potential drug-drug interactions.

These predictions can help to identify potential liabilities of the molecule and guide further optimization.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the computational investigation of 3-Ethylindolizine-1-carboxylic acid using DFT. The described workflow, from geometry optimization to the prediction of spectroscopic and drug-like properties, provides a robust and scientifically sound approach for gaining deep insights into the molecular characteristics of this promising compound. The theoretical data generated through these methods can effectively guide synthetic chemists in the design of novel indolizine derivatives and aid medicinal chemists in understanding their potential biological activity. The integration of computational and experimental approaches is a powerful strategy in modern chemical research and drug development.[8]

References

- Spectroscopic Characterization of the Indolizine Core: A Technical Guide - Benchchem.

- Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Quantum Chemical Calculations for Indolizine Systems: A Technical Guide - Benchchem.

- SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES - Revue Roumaine de Chimie.

- Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening.

- Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition - PMC.

- Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening | Request PDF - ResearchG

- Recent synthetic developments and reactivity of arom

- Reactivity of Indolizines in Organic Synthesis | Request PDF - ResearchG

- Anticancer, antioxidant, DFT calculations, and docking studies of some new peptide-indole conjugates - ACG Public

- Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Deriv

- Carboxylic acid - Synthesis, Reactions, Properties - Britannica.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ACG Publications - Anticancer, antioxidant, DFT calculations, and docking studies of some new peptide-indole conjugates [acgpubs.org]

- 10. semanticscholar.org [semanticscholar.org]

The Architecture of Indolizines: A Technical Whitepaper on 3-Ethylindolizine-1-carboxylic Acid

Executive Summary

Indolizines represent a privileged class of nitrogen-fused bicyclic aromatic systems with a unique 10-π electron configuration. As a bioisostere of indole, the indolizine core exhibits distinct electron density distribution, making it a highly sought-after scaffold in medicinal chemistry. Among its derivatives, 3-Ethylindolizine-1-carboxylic acid (CAS: 120221-65-0) serves as a critical synthetic intermediate. The presence of the electron-donating ethyl group at the C3 position stabilizes the aromatic core, while the C1 carboxylic acid provides a versatile handle for amidation and esterification. This whitepaper provides an authoritative guide on the physicochemical properties, mechanistic synthesis, and pharmacological applications of 3-Ethylindolizine-1-carboxylic acid.

Chemical Identity & Physicochemical Profiling

Accurate molecular identification is the foundation of reproducible drug development. The quantitative and structural identifiers for 3-Ethylindolizine-1-carboxylic acid are summarized in the table below.

| Parameter | Specification |

| Chemical Name | 3-Ethylindolizine-1-carboxylic acid |

| CAS Registry Number | 120221-65-0 |

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.21 g/mol |

| SMILES | C1=CC=CN2C(CC)=CC(C(O)=O)=C21 |

| InChIKey | QBZMDEDJWGGNAZ-UHFFFAOYSA-N |

Mechanistic Causality in Indolizine Synthesis

The gold standard for constructing the indolizine skeleton is the [1]. This approach is preferred over traditional Tschitschibabin cyclizations because it allows for precise regiocontrol and accommodates a wide range of functional groups.

The synthesis of 3-Ethylindolizine-1-carboxylic acid relies on the reaction between a 2-ethylpyridinium salt and an electron-deficient dipolarophile (such as ethyl propiolate). The regioselectivity of this [3+2] cycloaddition is strictly dictated by frontier molecular orbital (FMO) interactions: the electron-rich carbon of the pyridinium ylide (HOMO) attacks the most electrophilic carbon of the dipolarophile (LUMO).

Mechanistic pathway for 3-Ethylindolizine-1-carboxylic acid via [3+2] cycloaddition.

Self-Validating Experimental Protocol

To ensure high-fidelity replication, the following step-by-step methodology incorporates causality (the why behind the reagents) and built-in validation checkpoints.

Step 1: Quaternization (Formation of Pyridinium Salt)

-

Procedure: Dissolve 2-ethylpyridine (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous toluene. Reflux the mixture under an inert argon atmosphere for 12 hours. Cool to 0 °C and collect the precipitate via vacuum filtration.

-

Causality: Toluene is specifically selected because the resulting pyridinium salt is highly polar and insoluble in non-polar aromatic solvents. As the salt forms, it precipitates, driving the

equilibrium forward via Le Chatelier's principle and preventing over-alkylation. -

Validation Checkpoint: Successful quaternization is visually confirmed by the formation of a dense white precipitate.

H NMR validation should reveal a significant downfield shift of the pyridine ring protons (typically

Step 2: Ylide Generation and [3+2] Cycloaddition

-

Procedure: Suspend the isolated pyridinium salt in anhydrous dichloromethane (DCM). Add ethyl propiolate (1.5 eq), followed by the dropwise addition of triethylamine (TEA) (2.0 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Causality: TEA is a mild base that deprotonates the acidic alpha-protons of the salt to generate the pyridinium ylide in situ. Generating the ylide in the immediate presence of the dipolarophile prevents unwanted ylide dimerization.

-

Validation Checkpoint: The formation of the ylide is indicated by an immediate color shift to deep yellow/orange. TLC monitoring (Hexanes:EtOAc 3:1) should confirm the complete consumption of the dipolarophile.

Step 3: Oxidative Aromatization

-

Procedure: To the crude dihydroindolizine mixture, add chloranil (1.2 eq) and stir open to the atmosphere for 6 hours. Wash the organic layer with saturated aqueous

, dry over -

Causality: The initial cycloadduct is a non-aromatic dihydroindolizine. Chloranil acts as a mild hydrogen acceptor to aromatize the system, restoring the stable 10-π electron indolizine core. Chloranil is preferred over stronger oxidants (like DDQ) to prevent the oxidative cleavage of the sensitive 3-ethyl substituent.

-

Validation Checkpoint: Aromatization is validated by the emergence of a highly fluorescent spot under 365 nm UV light on the TLC plate, which is characteristic of the fully conjugated indolizine system.

Step 4: Saponification

-

Procedure: Dissolve the purified ethyl 3-ethylindolizine-1-carboxylate in a 1:1 mixture of THF and 1M aqueous LiOH. Stir at 50 °C for 3 hours. Cool the mixture and carefully acidify with 1M HCl to pH 3. Extract the precipitated product with ethyl acetate.

-

Causality: LiOH provides a mild hydroxide source for ester cleavage, while THF ensures the organic ester remains in solution for a homogeneous reaction. Acidification protonates the carboxylate, causing the neutral 3-ethylindolizine-1-carboxylic acid to precipitate.

-

Validation Checkpoint: Complete saponification is confirmed when the organic layer shows no starting ester via TLC. Final purity is validated by an IR spectrum showing a broad O-H stretch (~2500-3000 cm

) and a strong carboxylic C=O stretch (~1680 cm

Pharmacological Applications & Drug Discovery Workflows

3-Ethylindolizine-1-carboxylic acid is not typically administered as an active pharmaceutical ingredient (API) itself; rather, it is a highly optimized [2].

Neurological Targeting: When the carboxylic acid is coupled with azabicyclic amines (e.g., using PyBOP/TEA amidation), the resulting meso-azacyclic amides act as potent, highly selective serotonergic 5-HT

Oncology: Recent high-throughput screenings have identified [3]. Derivatives synthesized from the 1-carboxylic acid core exhibit strong cytostatic and cytotoxic activity against non-small cell lung cancer (e.g., HOP-62, NCI-H226) and glioblastoma (SNB-75) cell lines. The planar nature of the indolizine core allows for potential DNA intercalation or kinase inhibition, making it a versatile scaffold in modern oncology.

Pharmacological workflow utilizing 3-Ethylindolizine-1-carboxylic acid in drug discovery.

References

-

Synthesis of indolizines Organic Chemistry Portal URL:[Link]

- Meso-azacyclic amides of imidazopyridine and indolizine (Patent US5196547A)

-

Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

Methodological & Application

Protocol for 1,3-dipolar cycloaddition synthesis of indolizines

An In-Depth Guide to the Synthesis of Indolizines via 1,3-Dipolar Cycloaddition

Introduction: The Privileged Indolizine Scaffold

The indolizine core, a fused aromatic heterocycle comprising a pyridine ring fused to a pyrrole ring, is a significant structural motif in medicinal chemistry and natural product synthesis.[1][2] As a structural isomer of indole, this nitrogen-containing system is a "privileged scaffold," meaning its derivatives exhibit a remarkable breadth of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and hypoglycemic properties.[2][3][4][5] The diverse therapeutic potential of indolizine-based compounds has made the development of efficient and versatile synthetic methodologies a key focus for researchers in organic synthesis and drug discovery.[3]

While several strategies exist for constructing the indolizine framework, the 1,3-dipolar cycloaddition reaction stands out as one of the most powerful, convergent, and widely adopted approaches.[1][6] This method offers several distinct advantages:

-

High Atom Economy: As an addition reaction, it efficiently incorporates the majority of atoms from the starting materials into the final product.[6]

-

Convergent Synthesis: It allows for the rapid assembly of the core structure by combining two key fragments—a 1,3-dipole and a dipolarophile—in a single transformative step.[6]

-

Versatility and Scope: A vast array of substituted pyridinium salts and dipolarophiles can be utilized, enabling the creation of diverse libraries of functionalized indolizines for biological screening.[6][7]

-

Control of Regioselectivity: The reaction often proceeds with high regioselectivity, which can be predictably controlled by the electronic properties of the substituents on the reacting partners.[6]

This guide provides a detailed exploration of the 1,3-dipolar cycloaddition for synthesizing indolizines, from its underlying mechanism to practical, field-proven experimental protocols and troubleshooting advice for researchers and drug development professionals.

The Reaction Mechanism: A Stepwise View

The 1,3-dipolar cycloaddition for indolizine synthesis is a type of pericyclic reaction involving a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile) that react in a concerted fashion to form a five-membered ring.[6][8] The process can be dissected into three fundamental stages: the generation of the key reactive intermediate, the cycloaddition itself, and the final aromatization to yield the stable indolizine product.

Step 1: In Situ Generation of the Pyridinium Ylide (The 1,3-Dipole) The cornerstone of this synthesis is the pyridinium ylide, a neutral molecule with separated positive and negative charges. This reactive 1,3-dipole is typically generated in situ from a stable pyridinium salt precursor. The salt is first prepared by the N-alkylation of a pyridine derivative with an α-halo carbonyl compound (e.g., phenacyl bromide).[1] Subsequent treatment with a base (such as potassium carbonate or triethylamine) deprotonates the carbon atom adjacent to the pyridinium nitrogen, yielding the pyridinium ylide.[1][6] The presence of an electron-withdrawing group (like a carbonyl) is crucial as it stabilizes the negative charge on the ylide, making it readily accessible.[9]

Step 2: The [3+2] Cycloaddition Event Once formed, the pyridinium ylide readily reacts with a suitable dipolarophile, which is typically an electron-deficient alkene or alkyne.[6] The ylide's 4π-electron system undergoes a concerted [3+2] cycloaddition with the 2π-electron system of the dipolarophile. This step forms a five-membered ring fused to the original pyridine ring, creating a dihydroindolizine or tetrahydroindolizine intermediate.[6][9]

Step 3: Aromatization to the Indolizine Core The final step is the aromatization of the cycloadduct intermediate to form the stable 10-π electron indolizine system. The pathway for this step depends on the nature of the dipolarophile used:

-

Using Alkynes: When an alkyne is used as the dipolarophile, the initially formed dihydroindolizine intermediate often aromatizes spontaneously via air oxidation to give the final indolizine product directly.[1][6]

-

Using Alkenes: If an alkene is the dipolarophile, the resulting tetrahydroindolizine intermediate is more stable and typically requires an external oxidant to facilitate the elimination of two hydrogen atoms and achieve aromatization.[1][6] Common oxidants for this purpose include TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or manganese dioxide (MnO₂).[10]

Detailed Experimental Protocols

The versatility of the 1,3-dipolar cycloaddition allows for numerous variations. Below are two detailed, robust protocols that represent common and modern approaches to indolizine synthesis.

Protocol 1: One-Pot, Transition-Metal-Free Synthesis Using an Alkene Dipolarophile

This method is a straightforward and widely used one-pot procedure that employs readily available starting materials and reagents.[10] The use of TEMPO as an oxidant under mild conditions makes it an attractive choice for many applications.[10]

Materials:

-

Substituted pyridine (1.2 mmol, 1.2 eq)

-

α-Halo carbonyl compound (e.g., ethyl 2-bromoacetate) (1.2 mmol, 1.2 eq)

-

Electron-deficient alkene (e.g., N-phenylmaleimide) (1.0 mmol, 1.0 eq)

-

Potassium carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 eq)

-

TEMPO (1.2 mmol, 1.2 eq)

-

Acetonitrile (CH₃CN), anhydrous (5 mL)

-

Round-bottom flask with stir bar

-

Condenser and heating mantle/oil bath

-

TLC plates (silica gel)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the substituted pyridine (1.2 mmol), the electron-deficient alkene (1.0 mmol), the α-halo carbonyl compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile (5 mL) to the flask, followed by the addition of TEMPO (1.2 mmol).

-

Heating and Monitoring: Stir the reaction mixture and heat to 80 °C using an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically a few hours).[6]

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by column chromatography on silica gel. Elute with an appropriate mixture of petroleum ether and ethyl acetate to isolate the desired indolizine product.[6]

Causality Behind Choices:

-

K₂CO₃: Acts as the base to deprotonate the pyridinium salt, forming the reactive ylide in situ.

-

TEMPO: Serves as a mild and effective oxidant to facilitate the final aromatization step by removing two hydrogen atoms from the tetrahydroindolizine intermediate.[10]

-

Acetonitrile: A common polar aprotic solvent that is effective at solubilizing the reactants and facilitating the reaction.

Protocol 2: Copper-Catalyzed, Solvent-Free Synthesis

This protocol exemplifies a more modern and sustainable approach, involving a copper-catalyzed cascade reaction under solvent-free conditions.[7][10] This method efficiently combines multiple transformations in a single step.[10]

Materials:

-

Pyridine derivative (1.0 mmol, 1.0 eq)

-

Methyl ketone (e.g., acetophenone) (1.2 mmol, 1.2 eq)

-

Alkenoic acid (e.g., acrylic acid) (1.5 mmol, 1.5 eq)

-

Copper(I) bromide (CuBr) (0.1 mmol, 10 mol%)

-

Reaction vessel (e.g., Schlenk tube) with stir bar

-

Heating mantle/oil bath

-

Oxygen balloon or access to an oxygen atmosphere

-

TLC plates (silica gel)

-

Silica gel for flash column chromatography

Procedure:

-

Reaction Setup: In a reaction vessel, combine the pyridine derivative (1.0 mmol), methyl ketone (1.2 mmol), alkenoic acid (1.5 mmol), and CuBr (10 mol%).[6]

-

Reaction Conditions: Seal the vessel and establish an oxygen atmosphere (e.g., by evacuating and backfilling with an oxygen balloon).

-

Heating and Monitoring: Heat the solvent-free mixture to 100-120 °C with vigorous stirring. Monitor the reaction by TLC until the starting materials are consumed.[6]

-

Purification: After cooling the reaction mixture to room temperature, the crude product can often be directly purified by flash column chromatography on silica gel to yield the pure indolizine derivative.[6]

Causality Behind Choices:

-

CuBr Catalyst: Mediates a cascade of reactions, beginning with the bromination of the methyl ketone, followed by ylide formation, cycloaddition, and ultimately oxidative aromatization.[7][10]

-

Oxygen Atmosphere: Acts as the terminal oxidant in the final dehydrogenative aromatization and oxidative decarboxylation steps of the cascade.[7][10]

-

Solvent-Free Conditions: Represents a green chemistry approach that reduces waste and can often accelerate reaction rates.

Reaction Parameters and Optimization

The success and outcome of the indolizine synthesis can be influenced by several factors. Careful consideration of these parameters is key to optimizing yields and purity.

| Parameter | Influence and Considerations |

| Pyridine Substituents | Electron-donating groups on the pyridine ring can increase the nucleophilicity of the corresponding ylide, potentially accelerating the reaction. Steric hindrance near the nitrogen atom can slow down the initial N-alkylation step. |

| Ylide Stabilizing Group | The electron-withdrawing group (EWG) attached to the ylide's carbanion is critical for its stability and reactivity. Ketones, esters, and nitriles are commonly used EWGs. |

| Dipolarophile Electronics | The reaction is most efficient with electron-deficient dipolarophiles (e.g., maleimides, acrylates, acetylenedicarboxylates). The electronic complementarity between the electron-rich ylide and the electron-poor dipolarophile lowers the activation energy of the cycloaddition.[6] |

| Base | The choice of base is crucial for efficient ylide generation. Inorganic bases like K₂CO₃ and Cs₂CO₃ are common and effective. Organic bases like triethylamine (Et₃N) or DBU can also be used, particularly in homogenous reactions.[11] |

| Catalyst | While many reactions proceed without a catalyst, transition metals (Cu, Rh, Pd) can enable milder reaction conditions, broaden the substrate scope to include less reactive partners, and facilitate novel cascade processes.[6][10] |

| Solvent | The choice of solvent can impact reaction rates and even the reaction pathway.[12] Polar aprotic solvents like DMF, DMSO, and acetonitrile are common. Greener alternatives like ionic liquids have also been shown to promote the reaction.[13][14] |

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Inefficient ylide formation (base too weak, salt unstable). 2. Dipolarophile is not sufficiently electron-deficient. 3. Reaction temperature is too low or too high, causing decomposition. | 1. Use a stronger base (e.g., DBU) or ensure the base is finely powdered and anhydrous. 2. Use a dipolarophile with stronger electron-withdrawing groups. 3. Screen a range of temperatures to find the optimal balance between reaction rate and stability. |

| Formation of Side Products | 1. The pyridinium ylide undergoes a competing reaction pathway (e.g., Michael addition without cyclization).[9] 2. Polymerization of the dipolarophile. | 1. Adjust the reaction conditions (solvent, temperature) to favor the intramolecular cyclization. 2. Add the dipolarophile slowly to the reaction mixture to maintain a low concentration. |

| Incomplete Aromatization | 1. The oxidant is not effective or has degraded. 2. The reaction was not exposed to air/oxygen when spontaneous oxidation was expected. | 1. Use a fresh batch of oxidant or try a different one (e.g., switch from TEMPO to MnO₂). 2. For reactions expected to air-oxidize, ensure the reaction is not run under a strictly inert atmosphere post-cycloaddition. |

| Difficult Purification | 1. The product has a similar polarity to a starting material or byproduct. | 1. Try a different eluent system for column chromatography or switch to a different stationary phase (e.g., alumina). 2. Attempt recrystallization from a suitable solvent system. |

Conclusion and Future Outlook

The 1,3-dipolar cycloaddition of pyridinium ylides is an exceptionally robust and versatile strategy for the synthesis of the medicinally important indolizine scaffold. Its convergent nature and broad substrate scope allow for the systematic construction of diverse molecular libraries, which is invaluable for drug discovery and development.

Future advancements in this field will likely focus on enhancing the sustainability and efficiency of these protocols. This includes the development of novel catalytic systems that operate under even milder conditions, the expanded use of green solvents like water or ionic liquids, and photo-induced methods that harness light energy.[12][15] Furthermore, the development of catalytic asymmetric (enantioselective) versions of this cycloaddition remains a key objective, as controlling the stereochemistry of complex molecules is paramount for creating next-generation therapeutic agents.[16]

References

-

Formation of pyridinium ylide and synthesis of indolizines. - ResearchGate. Available from: [Link]

-

Synthesis of indolizines - Organic Chemistry Portal. Available from: [Link]

-

Facile Synthesis of Indolizines via 1,3-Dipolar Cycloadditions in [Omim]Br: The Promotion of the Reaction through Noncovalent Interactions | ACS Sustainable Chemistry & Engineering. Available from: [Link]

-

New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. ResearchGate. Available from: [Link]

-

Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. Available from: [Link]

-

Synthesis of Functionalized Indolizines through 1,3-Dipolar Cycloaddition of Zwitterionic Ketenimines and Pyridinium Salts | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Blue Light-Emitting Diode-Mediated In Situ Generation of Pyridinium and Isoquinolinium Ylides from Aryl Diazoesters: Their Application in the Synthesis of Diverse Dihydroindolizine | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Recent Advances in the Synthesis of Indolizines and their Derivatives - International Journal of Engineering Trends and Technology. Available from: [Link]

-

Indolizine- A Privileged Biological Scaffold - Der Pharma Chemica. Available from: [Link]

-

INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Indolizine derivatives: Recent advances and potential pharmacological activities. ResearchGate. Available from: [Link]

-

Indolizine-Based Scaffolds as Efficient and Versatile Tools: Application to the Synthesis of Biotin-Tagged Antiangiogenic Drugs | ACS Omega - ACS Publications. Available from: [Link]

-

Synthesis of indolizines by intramolecular cyclisation of pyridinium allylides [1-(1-pyridinio)prop-2-enides] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

-

1,3-Dipolar cycloaddition - Wikipedia. Available from: [Link]

-

Radical/Ylide-Tunable Pyridinium Salt Enables Photo/Thermocatalytic Divergent [3 + 2] Cycloadditions - PMC. Available from: [Link]

-

Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications | IntechOpen. Available from: [Link]

-

1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. Available from: [Link]

-

1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds - PubMed. Available from: [Link]

-

Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents - MDPI. Available from: [Link]

-

Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles - UAM. Available from: [Link]

-

Facile Synthesis of Indolizines via 1,3-Dipolar Cycloadditions in [Omim]Br: The Promotion of the Reaction through Noncovalent Interactions | ACS Sustainable Chemistry & Engineering. Available from: [Link]

-

Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Indolizine synthesis [organic-chemistry.org]

- 11. Radical/Ylide-Tunable Pyridinium Salt Enables Photo/Thermocatalytic Divergent [3 + 2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications | IntechOpen [intechopen.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. repositorio.uam.es [repositorio.uam.es]

Application Notes and Protocols for Antimicrobial Screening of 3-Ethylindolizine-1-carboxylic acid

Introduction: The Therapeutic Potential of Indolizine Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2] Indolizines, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] Notably, various indolizine derivatives have demonstrated significant efficacy against a spectrum of microbial pathogens, encompassing both bacteria and fungi.[2][3][4] The indolizine nucleus, an isomer of indole, provides a unique structural framework that can be functionalized to optimize biological activity.[5][6][7] This document provides a comprehensive guide for the antimicrobial screening of a specific derivative, 3-Ethylindolizine-1-carboxylic acid, outlining detailed protocols for assessing its inhibitory and bactericidal/fungicidal potential.

The carboxylic acid moiety at the 1-position and the ethyl group at the 3-position of the indolizine core are key structural features that may influence the compound's physicochemical properties and biological activity. Carboxylic acids can modulate solubility and membrane permeability, while the ethyl substituent may impact target binding and metabolic stability.[8][9] Understanding the antimicrobial profile of this specific analogue is a critical step in evaluating its potential as a lead compound in drug discovery programs.

Physicochemical Properties and Handling of 3-Ethylindolizine-1-carboxylic acid

A thorough understanding of the test compound's physicochemical properties is paramount for accurate and reproducible antimicrobial screening. While specific experimental data for 3-Ethylindolizine-1-carboxylic acid is not extensively available, general characteristics of indolizine and carboxylic acid derivatives can guide its handling.

Solubility: Indolizine derivatives, particularly those with carboxylic acid groups, may exhibit limited aqueous solubility.[8][9] Therefore, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is recommended for the preparation of a high-concentration stock solution. It is crucial to determine the maximum solubility in the chosen solvent and to ensure that the final concentration of the solvent in the assay medium is non-toxic to the test microorganisms.

Stability: The indolizine ring is electron-rich and can be susceptible to oxidation, hydrolysis, and photodegradation.[10] The stability is often enhanced by substituents on the ring system.[10] Studies on other indolizine derivatives have shown stability at acidic and neutral pH, with some hydrolysis at physiological pH (7.4).[11][12][13] To mitigate degradation, the following precautions are recommended:

-

Prepare stock solutions fresh on the day of the experiment.

-

Store the solid compound and stock solutions protected from light (e.g., in amber vials) and at low temperatures (-20°C is recommended for long-term storage of the solid).[10]

-

Minimize freeze-thaw cycles of the stock solution.

Experimental Workflow for Antimicrobial Screening

The comprehensive antimicrobial screening of 3-Ethylindolizine-1-carboxylic acid involves a multi-step process designed to determine its inhibitory and cidal activities against a panel of clinically relevant microorganisms.

Caption: A generalized workflow for the antimicrobial screening of 3-Ethylindolizine-1-carboxylic acid.

Detailed Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M07 standard.[14][15][16][17]

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[17]

Materials:

-

3-Ethylindolizine-1-carboxylic acid

-

Dimethyl sulfoxide (DMSO), sterile

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS, for fungi

-

Sterile 96-well, U-bottom microtiter plates

-

Selected bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Incubator

Procedure:

-

Preparation of Test Compound Stock Solution:

-

Accurately weigh a sufficient amount of 3-Ethylindolizine-1-carboxylic acid and dissolve it in sterile DMSO to obtain a high-concentration stock solution (e.g., 10 mg/mL or 100x the highest desired test concentration).

-

Ensure complete dissolution. This stock solution should be prepared fresh.

-

-

Preparation of Microorganism Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer.

-

Dilute this standardized suspension in the appropriate broth medium (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of the appropriate sterile broth to wells 2 through 12 of a designated row in a 96-well plate.

-

Prepare a working solution of the test compound by diluting the stock solution in the broth to twice the highest desired final concentration.

-

Add 200 µL of this working solution to the first well.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no microorganisms).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared microorganism inoculum to wells 1 through 11. The final volume in each well will be 200 µL. The final concentration of the inoculum will be approximately 5 x 10⁵ CFU/mL.

-

Seal the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

-

Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Principle: The MBC/MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.[17]

Procedure:

-

Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

-

Mix the contents of each selected well thoroughly.

-

Using a calibrated pipette, withdraw a 10 µL aliquot from each of these wells and spot-plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) that does not contain the test compound.

-

Incubate the agar plates under the same conditions as the microtiter plates.

-

After incubation, count the number of colonies on each spot. The MBC/MFC is the lowest concentration that shows no growth or a colony count that corresponds to a ≥99.9% kill of the initial inoculum.

Protocol 3: Agar Disk Diffusion Assay

This protocol is based on the guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]

Principle: This is a qualitative method where a filter paper disk impregnated with the test compound is placed on an agar surface inoculated with the test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper disks (6 mm diameter)

-

3-Ethylindolizine-1-carboxylic acid stock solution (in a volatile solvent if possible, to allow for evaporation after application to the disk; otherwise, DMSO can be used, with a DMSO-only disk as a control)

-

Microorganism inoculum prepared as in Protocol 1.

-

Sterile cotton swabs

Procedure:

-

Preparation of Agar Plates:

-

Prepare MHA plates with a uniform depth of 4 mm.

-

Allow the surface of the agar to dry before use.

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the standardized microorganism suspension (0.5 McFarland).

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

-

-

Application of Disks:

-

Aseptically apply a known amount of the 3-Ethylindolizine-1-carboxylic acid solution onto sterile filter paper disks. Allow the solvent to evaporate if a volatile solvent is used.

-

Place the impregnated disks firmly onto the surface of the inoculated agar plates.

-

Include a positive control disk (a known effective antibiotic) and a negative control disk (impregnated with the solvent only).

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

Measure the diameter of the zone of inhibition (including the disk) in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

-

Data Presentation

Quantitative data from the antimicrobial screening should be summarized in a clear and concise format.

Table 1: Example MIC and MBC/MFC Data for 3-Ethylindolizine-1-carboxylic acid

| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 | 32 |

| Escherichia coli | ATCC 25922 | 64 | >128 |

| Candida albicans | ATCC 90028 | 32 | 64 |

Table 2: Example Zone of Inhibition Data for 3-Ethylindolizine-1-carboxylic acid (50 µ g/disk )

| Microorganism | Strain | Zone of Inhibition (mm) |

| Staphylococcus aureus | ATCC 29213 | 18 |

| Escherichia coli | ATCC 25922 | 10 |

| Candida albicans | ATCC 90028 | 15 |

Self-Validating Systems and Quality Control

To ensure the trustworthiness and accuracy of the results, each protocol must incorporate a self-validating system through the use of appropriate controls:

-

Positive Control: An antimicrobial agent with known activity against the test strains (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included in each assay to confirm the susceptibility of the microorganisms and the validity of the test conditions.

-

Negative Control (Solvent Control): The solvent used to dissolve the test compound (e.g., DMSO) must be tested at the highest concentration present in the assay wells to ensure it has no inhibitory effect on the microorganisms.

-

Growth Control: A well or plate containing the microorganism and broth/agar without the test compound to confirm the viability and growth of the inoculum.

-

Sterility Control: A well or plate containing only the sterile medium to check for contamination.

-

Reference Strains: The use of well-characterized reference strains (e.g., from the American Type Culture Collection - ATCC) is crucial for reproducibility and comparison of results across different studies.

Conclusion

These application notes and protocols provide a robust framework for the comprehensive antimicrobial screening of 3-Ethylindolizine-1-carboxylic acid. By adhering to these standardized methods and incorporating rigorous quality control measures, researchers can obtain reliable and reproducible data to evaluate the therapeutic potential of this novel indolizine derivative. The insights gained from these assays will be instrumental in guiding further preclinical development and optimization of this promising class of compounds.

References

- BenchChem. (2025). Managing the stability and degradation of indolizine compounds in storage.

-

Giske, C. G., & EUCAST Steering Committee. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. [Link]

-

Wang, B., et al. (2007). Synthesis and Antibacterial Activities of Some Indolizine Carboxylic Acids. ResearchGate. [Link]

-

Basavaraj, M., et al. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Nucleosides, Nucleotides & Nucleic Acids, 41(11), 1127-1140. [Link]

-

Basavaraj, M., et al. (2015). Synthesis And Chemical Stability Of Indolizine Derivatives Of Antihypertensive And Antidiabetic Agents. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1569-1576. [https://www.rjpbcs.com/pdf/2015_6(4)/[18].pdf]([Link]18].pdf)

-

EUCAST. (2024). Expert Rules. EUCAST. [Link]

-

Chernyak, D., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. RSC Advances, 6(68), 63847-63881. [Link]

-

ResearchGate. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. ResearchGate. [Link]

-

ANSI Webstore. (n.d.). CLSI M07-Ed11 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition. [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

-

ESCMID. (n.d.). EUCAST. [Link]

-

EUCAST. (n.d.). Guidance Documents. [Link]

-

ResearchGate. (2011). EUCAST expert rules in antimicrobial susceptibility testing. [Link]

-

Faghih-Mirzaei, E., et al. (2018). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Iranian journal of pharmaceutical research : IJPR, 17(3), 957–971. [Link]

-

Semantic Scholar. (n.d.). Antimicrobial and Antimutagenic Properties of Newly Synthesized Derivatives of Indolizine. [Link]

-

U.S. Food and Drug Administration. (2024). Recognized Consensus Standards: Medical Devices. [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. [Link]

-

El-Metwaly, N., et al. (2024). Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. Chemistry & Biodiversity, e202400825. [Link]

-

Oregon State University. (1980). Indolizines as potential antimicrobial agents. [Link]

-

Regulations.gov. (n.d.). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard Seventh Edition. [Link]

-

Kallur, S. B., et al. (2014). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][10][11] thiadiazine derivatives. Journal of advanced pharmaceutical technology & research, 5(1), 31–36. [Link]

-

International Journal of Trend in Scientific Research and Development (IJTSRD). (2019). 141 Preparation and Biological Screening of Novel Heterocyclic Compounds. [Link]

-

Tradeindia. (n.d.). 3-acetylindolizine-1-carboxylic Acid. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. [Link]

-

Gold Biotechnology. (2019, June 19). How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™ [Video]. YouTube. [Link]

-

Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1), 008. [Link]

-

Lumen Learning. (n.d.). 15.4 Physical Properties of Carboxylic Acids. The Basics of General, Organic, and Biological Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl Indole-3-carboxylate. PubChem. [Link]

-

Chemija. (2025). Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1- (3-chlorophenyl)prop-2-ene-1-one. [Link]

-

Chemistry LibreTexts. (2021, May 22). 2.2: Physical Properties of Carboxylic Acids. [Link]

-

Der Pharma Chemica. (n.d.). Indolizine- A Privileged Biological Scaffold. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. [Link]

-

Journal of Basic and Clinical Pharmacy. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. [Link]

Sources

- 1. EUCAST expert rules in antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. jbclinpharm.org [jbclinpharm.org]

- 8. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rjpbcs.com [rjpbcs.com]

- 13. researchgate.net [researchgate.net]

- 14. webstore.ansi.org [webstore.ansi.org]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 16. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]

- 17. Broth Microdilution | MI [microbiology.mlsascp.com]

- 18. researchgate.net [researchgate.net]

Application Notes & Protocols: 3-Ethylindolizine-1-carboxylic Acid as a Strategic Intermediate in Alkaloid Synthesis

Introduction: The Indolizine Scaffold and its Significance

The indolizine nucleus, a bicyclic aromatic heterocycle formed by the fusion of a pyridine and a pyrrole ring, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] It serves as the core structure for a wide array of indolizidine alkaloids, which exhibit a remarkable spectrum of biological activities.[2][3] These natural products are found in various sources, from the skin of poison-arrow frogs to plants and ants, and their pharmacological profiles have made them compelling targets for synthetic chemists.[2]

While numerous methods exist for constructing the indolizine ring system, the strategic introduction of specific substituents is paramount for elaborating these scaffolds into complex alkaloid targets. This guide focuses on 3-Ethylindolizine-1-carboxylic acid, a highly versatile and strategically functionalized intermediate. The ethyl group at the C3 position and the carboxylic acid at the C1 position provide essential handles for subsequent chemical transformations, paving the way for the synthesis of diverse and biologically significant alkaloid mimics. We will explore its synthesis via a classic and robust method, the Tschitschibabin reaction, and delineate its potential application in the broader context of alkaloid synthesis.[4]

Part 1: Synthesis of the Key Intermediate

The synthesis of 3-Ethylindolizine-1-carboxylic acid is most effectively approached in a two-step sequence: the initial formation of its ethyl ester via the Tschitschibabin reaction, followed by a straightforward hydrolysis. This approach leverages the high reactivity of the requisite α-halocarbonyl starting material and the ease of purification for the ester intermediate.

Protocol 1.1: Synthesis of Ethyl 3-Ethylindolizine-1-carboxylate via Tschitschibabin Reaction

The Tschitschibabin (or Chichibabin) reaction is a powerful method for indolizine synthesis, involving the base-mediated intramolecular cyclization of a pyridinium salt.[4][5] In this protocol, we adapt the method using 2-ethylpyridine and diethyl 2-bromo-3-oxopentanedioate to construct the target scaffold.

Step-by-Step Methodology:

-

Quaternization of Pyridine:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-ethylpyridine (1.0 eq) in 50 mL of anhydrous acetone.

-

To this stirring solution, add diethyl 2-bromo-3-oxopentanedioate (1.05 eq) dropwise over 10 minutes at room temperature.

-

Heat the reaction mixture to reflux (approx. 56 °C) for 3-4 hours. The progress can be monitored by the formation of a precipitate, which is the pyridinium salt.

-

After the reaction period, cool the mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Collect the pyridinium bromide salt by vacuum filtration, wash the solid with 20 mL of cold diethyl ether, and dry under vacuum. This intermediate is typically used in the next step without further purification.[6]

-

-

Ylide Formation and Intramolecular Cyclization:

-

Suspend the dried pyridinium bromide salt (1.0 eq) in 100 mL of ethanol in a 250 mL round-bottom flask.

-

To this suspension, add an aqueous solution of sodium bicarbonate (NaHCO₃) (3.0 eq) with vigorous stirring.[6] The use of a mild base like sodium bicarbonate is crucial to facilitate the deprotonation of the methylene group adjacent to the pyridinium nitrogen to form the ylide intermediate without promoting unwanted side reactions.

-

Heat the mixture to reflux (approx. 78-85 °C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the pyridinium salt and the appearance of a new, UV-active spot with a higher Rf value indicates product formation.

-

Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Extract the aqueous layer with dichloromethane (3 x 75 mL).[5]

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by column chromatography on silica gel.[7]

-

Elute with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%) to isolate the pure Ethyl 3-Ethylindolizine-1-carboxylate.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

-

Protocol 1.2: Hydrolysis to 3-Ethylindolizine-1-carboxylic Acid

The final step is the saponification of the ethyl ester to yield the target carboxylic acid, a critical functional handle for further derivatization.

Step-by-Step Methodology:

-

Saponification:

-

Dissolve the purified Ethyl 3-Ethylindolizine-1-carboxylate (1.0 eq) in a 1:1 mixture of methanol and water (40 mL per gram of ester) in a 100 mL round-bottom flask.

-

Add sodium hydroxide (NaOH) (2.5 eq) to the solution and stir at 75 °C for 4 hours.[8]

-

Monitor the reaction by TLC until the starting ester spot has completely disappeared.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with 50 mL of water.

-

Carefully acidify the solution to pH 3-4 with 2 M hydrochloric acid (HCl) at 0 °C (ice bath). The carboxylic acid will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any residual salts, and dry under high vacuum.

-

The purity of the 3-Ethylindolizine-1-carboxylic acid can be assessed by melting point determination and spectroscopic analysis.

-

Part 2: Mechanistic Insights and Strategic Considerations

An understanding of the underlying reaction mechanism is critical for troubleshooting and optimizing the synthesis. The Tschitschibabin reaction is a robust and reliable method precisely because its mechanistic pathway is well-defined.[4]

The Tschitschibabin Reaction Mechanism

The synthesis proceeds through four key stages, beginning with the formation of a pyridinium salt and culminating in the aromatization to the stable indolizine ring.[5]

Caption: The four key stages of the Tschitschibabin reaction for indolizine synthesis.

Causality Behind Experimental Choices:

-

Anhydrous Conditions for Quaternization: The initial reaction between the pyridine and the α-halo ester is sensitive to water, which can hydrolyze the halo-ester. Using anhydrous acetone ensures high efficiency in forming the crucial pyridinium salt intermediate.

-

Mild Base for Cyclization: The choice of NaHCO₃ is strategic. Stronger bases like NaOH or alkoxides could potentially lead to competing reactions, such as hydrolysis of the ester groups or self-condensation of the carbonyl compound. Sodium bicarbonate is sufficiently basic to deprotonate the acidic methylene group to form the reactive ylide without causing significant side reactions.[6]

-

Reaction Monitoring by TLC: Continuous monitoring is a cornerstone of a self-validating protocol. It prevents premature or overly long reaction times, which can lead to incomplete conversion or degradation of the product, respectively. This ensures reproducibility and maximizes yield.

Part 3: Application in Total Synthesis

The true value of 3-Ethylindolizine-1-carboxylic acid lies in its potential as a building block for more complex molecules, particularly indolizidine alkaloids. The substituents at the C1 and C3 positions are not merely decorative; they are key points for strategic diversification.

Strategic Utility of the C1-Carboxylic Acid

The carboxylic acid at the C1 position is a versatile functional handle that can be manipulated in several ways:

-

Decarboxylation: The acid can be removed via decarboxylation to yield 3-ethylindolizine. This is particularly useful if the target alkaloid does not possess a substituent at the C1 position. Copper-catalyzed decarboxylative reactions are well-established for similar heterocyclic systems.[9]

-

Reduction: The carboxylic acid can be reduced to a primary alcohol, providing a site for further elaboration, such as etherification or oxidation to an aldehyde for subsequent C-C bond formation.

-

Amide Coupling: The acid can be coupled with various amines to form amides, introducing new side chains and functionalities, which is a common strategy in medicinal chemistry to explore structure-activity relationships.[10]

Proposed Synthetic Workflow to an Indolizidine Scaffold

A common structural modification in the synthesis of many alkaloids is the reduction of the aromatic indolizine core to the saturated indolizidine skeleton. The following workflow illustrates a plausible pathway from our intermediate to a generic indolizidine alkaloid core.

Caption: A generalized workflow for converting the intermediate to various indolizidine alkaloid cores.

This proposed pathway highlights the modularity of the synthetic approach. The initial reduction of the indolizine ring, a common step in converting these aromatic precursors to their saturated alkaloid counterparts, yields a stable indolizidine intermediate.[11] From this point, the fate of the C1-carboxylic acid can be decided based on the specific target alkaloid, demonstrating the strategic power of this intermediate.

Quantitative Data Summary